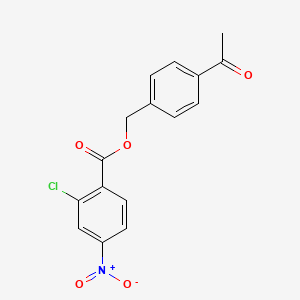![molecular formula C13H16N4O2S B5853278 2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5853278.png)
2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and by interfering with the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide exhibits biochemical and physiological effects such as inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and reduction of inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its broad-spectrum antimicrobial activity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several future directions for the study of 2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. These include:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Development of more efficient synthesis methods for the compound.
3. Exploration of its potential use as a corrosion inhibitor in industrial applications.
4. Evaluation of its potential as a ligand in coordination chemistry.
5. Investigation of its potential use as a therapeutic agent for the treatment of bacterial and fungal infections, cancer, and inflammation.
Conclusion:
In conclusion, 2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has shown significant potential in various fields of scientific research. Its broad-spectrum antimicrobial activity, low toxicity, and ease of synthesis make it a promising candidate for further investigation and development. However, its poor solubility in water and potential interactions with other compounds in complex biological systems must be taken into consideration. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 2-isopropoxybenzaldehyde with thiosemicarbazide followed by the cyclization with triethylorthoformate. The resulting compound is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Propriétés
IUPAC Name |
2-[[5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8(2)19-10-6-4-3-5-9(10)12-15-13(17-16-12)20-7-11(14)18/h3-6,8H,7H2,1-2H3,(H2,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTWXAIGNLJSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)


![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)
![N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)


